molecular formula C5H12NO4PS B027486 Omethoate CAS No. 1113-02-6

Omethoate

Cat. No. B027486
CAS RN: 1113-02-6
M. Wt: 213.19 g/mol
InChI Key: PZXOQEXFMJCDPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific studies on the synthesis of omethoate itself were not directly found, research on related organophosphorus compounds and their detection methods often provide insights into their chemical synthesis and modifications. For example, the development of sensitive, selective, and simple methods for determining omethoate concentrations is crucial for monitoring its presence in agricultural environments and ensuring food safety (Zhang et al., 2017).

Molecular Structure Analysis

The study of omethoate's vibrational structure and its changes under different conditions can be characterized by techniques such as attenuated total reflection (ATR)-FTIR and FT-Raman spectroscopy. These analyses help in understanding the molecular structure and behavior of omethoate, especially in response to environmental factors (Ji Fang, 2010).

Chemical Reactions and Properties

The degradation of omethoate, particularly through catalytic ozonation, reveals its chemical reactivity and interaction with environmental agents. Studies show that omethoate degradation involves complex chemical reactions leading to the formation of various byproducts, providing insight into its chemical properties and potential environmental impact (Qiang et al., 2013).

Physical Properties Analysis

The physical properties of omethoate, such as its solubility, volatility, and stability, play a significant role in its effectiveness as a pesticide and its environmental fate. Research focusing on the development of methods for the detection and analysis of omethoate often touches upon these properties to enhance the sensitivity and selectivity of these methods (Nair et al., 2021).

Chemical Properties Analysis

The chemical behavior of omethoate, including its reactivity with other substances, degradation pathways, and interaction mechanisms, is critical for understanding its efficacy and risks. Studies on its biodegradation illustrate the microbial processes involved in breaking down omethoate, highlighting its chemical properties and potential for environmental remediation (Li et al., 2020).

Scientific Research Applications

  • Cancer Research : Omethoate has been found to induce pharyngeal cancer cell proliferation by activating the Akt/GSK-3α/cyclin D1 signaling pathway (Huo et al., 2019).

  • Agricultural Applications : It has a role in mitigating high salt stress inhibited maize seed germination, suggesting a connection with reactive oxygen species (ROS) and abscisic acid (ABA) in seed germination under salt stress (Yang et al., 2017).

  • Genetic and Cellular Studies : Exposure to Omethoate is associated with prolonged relative telomere length in workers having certain genetic genotypes in the miR-145 gene (Wang et al., 2019), and causes changes in mRNA expression levels of genes like p53 and p21, impacting telomere length (Duan et al., 2017).

  • Health and Toxicology : In rats, Omethoate exposure led to increased levels of malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and activation of certain pathways like JNK, p38 MAPK, and NF-α B (Zhang et al., 2014).

  • Environmental Impact : Studies have shown that Omethoate mixed with legume inoculant can reduce nodule formation in certain seedlings (Evans et al., 1991), and that it poses risks of soil, water, and food material contamination due to its high toxicity (Ding et al., 2021).

  • Biodegradation Research : Optimal conditions for its degradation by Aspergillus niger involve specific glucose concentration, pH, and temperature (Yugui et al., 2008), and Bacillus sp. YB-10 can degrade Omethoate through co-metabolism (Li et al., 2020).

Safety And Hazards

Omethoate is an irritant to the skin and mucous membranes . Its toxicity and hazard potential are still under review because of concerns about its safety . It cannot be used on food products .

Future Directions

The world of the omethoate market is a complex and ever-evolving landscape, shaped by consumer demands and technological advancements . There is a need for the development of highly sensitive detection platforms for organophosphorus pesticides (OPs), including omethoate .

properties

IUPAC Name

2-dimethoxyphosphorylsulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXOQEXFMJCDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037580
Record name Omethoate
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Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to yellow oily liquid; [HSDB]
Record name Omethoate
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Boiling Point

Decomposes at about 135 °C
Record name OMETHOATE
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Solubility

Readily soluble in alcohols, acetone, and many hydrocarbons. Slightly soluble in diethyl ether. Almost insoluble in petroleum ether., Soluble in toluene. Miscible in dichloromethane, 2-propanol. Nearly insoluble in n-hexane., Readily soluble in water.
Record name OMETHOATE
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Density

Specific gravity: 1.32
Record name OMETHOATE
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Vapor Pressure

0.0000248 [mmHg], 2.48X10-5 mm Hg at 20 °C
Record name Omethoate
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name OMETHOATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Systemic insecticide and acaricide with contact and stomach action. Cholinesterase inhibitor., Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/, For more Mechanism of Action (Complete) data for OMETHOATE (6 total), please visit the HSDB record page.
Record name OMETHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Omethoate

Color/Form

Colorless liquid, Colorless to yellowish oily liquid

CAS RN

1113-02-6
Record name Omethoate
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Record name Omethoate [BSI:ISO]
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Record name Omethoate
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Record name Omethoate
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Record name OMETHOATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OMETHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Solidifies at -28 °C
Record name OMETHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,260
Citations
M Pavlic, A Haidekker, P Grubwieser… - International journal of …, 2002 - Springer
… of omethoate has been reported in literature. … of omethoate in the gastric content and omethoate, caffeine and nicotine in the bile sample. The results of the quantitative omethoate …
Number of citations: 40 link.springer.com
T Yugui, W Yaoming, Y Shilei, Y Lianbin - International Biodeterioration & …, 2008 - Elsevier
… of omethoate. The aim of this study was to determine the optimum omethoate degradation conditions by RSM, and to investigate the kinetics of omethoate degradation by A. niger. …
Number of citations: 25 www.sciencedirect.com
Y Zhang, M Ren, J Li, Q Wei, Z Ren, J Lv, F Niu… - Environmental …, 2014 - Elsevier
… of rats exposed to omethoate. However, JNK, p38 MAPK and NF-κB in right thigh muscles of rats exposed to omethoate were activated. This study suggested that omethoate had a …
Number of citations: 17 www.sciencedirect.com
AS Mohamed, MR Abukkhadra, EA Abdallah… - … of Photochemistry and …, 2020 - Elsevier
Advanced nanocomposite from silica-fume based MCM-41 and cobalt oxide (Co 3 O 4 /SF-MCM-41) which precipitated by green techniques in the presences of Pomegranate leaves …
Number of citations: 47 www.sciencedirect.com
W Wang, H Zhang, X Duan, X Feng, T Wang… - Ecotoxicology and …, 2019 - Elsevier
Omethoate, an organophosphorous pesticide, causes a variety of health effects, especially the damage of chromosome DNA. The aim of the study was to assess the correlation …
Number of citations: 20 www.sciencedirect.com
L Zheng, F Pi, Y Wang, H Xu, Y Zhang, X Sun - Journal of hazardous …, 2016 - Elsevier
… of Acephate, Omethoate, and Methyl … Omethoate additionally formed NO 2 − . Based on the results, we proposed the photocatalytic degradation pathways for Acephate, Omethoate…
Number of citations: 104 www.sciencedirect.com
P Wang, Y Wan, A Ali, S Deng, Y Su, C Fan… - Science China …, 2016 - Springer
… only for omethoate. Absorption spectroscopy further confirmed that only omethoate induced a … such a color change was due to the specific binding of the aptamer with omethoate. Firstly, …
Number of citations: 90 link.springer.com
S Huang, M Guo, J Tan, Y Geng, J Wu… - … applied materials & …, 2018 - ACS Publications
All-inorganic cesium lead halide perovskites (CsPbX 3 , X = Cl, Br, and I) have attracted considerable attention with superior electrical and photophysical properties. In this study, …
Number of citations: 117 pubs.acs.org
RV Nair, PR Chandran, AP Mohamed, S Pillai - Analytica Chimica Acta, 2021 - Elsevier
Abstract Development of selective, ultra-sensitive, rapid and facile methods for the detection of chemical residues of toxic pesticides and hazardous chemicals are quite important in …
Number of citations: 33 www.sciencedirect.com
T Yaseen, DW Sun, H Pu, TT Pan - Food analytical methods, 2018 - Springer
… for detecting omethoate residues in peach fruit… omethoate in peach by using the SERS method. In addition, the standard solutions of omethoate as well as peach treated with omethoate …
Number of citations: 66 link.springer.com

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